Ethyl 4-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate
Description
This compound is a pyrimidinone derivative featuring a sulfonamide-linked 4-tert-butylphenyl group, a thioacetyl bridge, and an ethyl benzoate ester. The tert-butyl group enhances lipophilicity, while the benzoate ester improves bioavailability by modulating solubility .
Properties
CAS No. |
893789-77-0 |
|---|---|
Molecular Formula |
C25H27N3O6S2 |
Molecular Weight |
529.63 |
IUPAC Name |
ethyl 4-[[2-[[5-(4-tert-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C25H27N3O6S2/c1-5-34-23(31)16-6-10-18(11-7-16)27-21(29)15-35-24-26-14-20(22(30)28-24)36(32,33)19-12-8-17(9-13-19)25(2,3)4/h6-14H,5,15H2,1-4H3,(H,27,29)(H,26,28,30) |
InChI Key |
OADCNVDWULIIKA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Ethyl 4-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate is a complex organic compound with potential biological activities that warrant detailed exploration. This article reviews the synthesis, biological properties, and pharmacological implications of this compound based on existing literature.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving various chemical reactions, including sulfonation and acylation. Its structure includes a pyrimidine ring, which is known for its diverse biological activities, particularly in medicinal chemistry.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing sulfonamide groups can demonstrate strong inhibitory effects against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate to Strong |
| Compound B | Bacillus subtilis | Moderate to Strong |
| Compound C | Escherichia coli | Weak to Moderate |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's . The binding interactions with bovine serum albumin (BSA) suggest its pharmacological effectiveness and stability in biological systems.
Table 2: Enzyme Inhibition Studies
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Competitive Inhibition | 25 |
| Urease | Non-competitive Inhibition | 30 |
Case Studies
A case study involving a related compound demonstrated significant antitumor effects in vitro against HepG2 cell lines. The study highlighted the importance of structural modifications in enhancing biological activity. The findings suggest that the presence of the sulfonamide group plays a pivotal role in the compound's efficacy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrimidinone Ring
Ethyl 4-({[(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate ()
- Structural Differences : Replaces the 4-tert-butylphenylsulfonyl group with a 4-oxo-6-propylpyrimidinyl-sulfanyl moiety.
- Electron Effects: The sulfanyl (S–) group is less electron-withdrawing than sulfonyl (SO₂), which may alter hydrogen-bonding interactions in biological targets.
Ethyl 4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-ylsulfonyl]butanoate ()
- Structural Differences: Features a trifluoromethyl (CF₃) and 2-methoxyphenyl group on the pyrimidine ring, with a butanoate ester instead of a benzoate.
- Steric Effects: The methoxyphenyl group introduces steric bulk, which may hinder binding to shallow enzyme pockets compared to the tert-butyl group.
Computational Similarity Analysis ()
Using Tanimoto and Dice similarity metrics (MACCS and Morgan fingerprints), the target compound shares moderate similarity with its analogs:
- Tanimoto (MACCS) : ~0.65–0.75 with the propyl variant (); ~0.55–0.60 with the trifluoromethyl analog ().
- Dice (Morgan) : ~0.70–0.80 with ; ~0.60–0.65 with .
These values suggest that the tert-butyl and sulfonyl groups significantly differentiate the target compound from its analogs, aligning with their divergent biological activities .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of Ethyl 4-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate?
- Methodological Answer : The synthesis involves multi-step reactions, including sulfonylation, thioacetylation, and esterification. Key parameters include:
- Temperature : Maintain 40–60°C during sulfonyl group coupling to avoid decomposition of intermediates .
- pH : Use mildly alkaline conditions (pH 8–9) for nucleophilic substitution reactions involving thiol groups .
- Reaction Time : Monitor via TLC/HPLC to ensure completion; typical durations range from 6–24 hours depending on the step .
- Purification : Column chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol improves purity (>95%) .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- Spectroscopy : H/C NMR to confirm functional groups (e.g., tert-butyl singlet at δ 1.3 ppm, ester carbonyl at δ 170 ppm) .
- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H] at m/z 555.2) .
- X-ray Crystallography : If single crystals are obtained, resolve the 3D structure to confirm stereoelectronic effects of the sulfonyl and pyrimidinone groups .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodological Answer : Prioritize assays aligned with its structural analogs:
- Enzyme Inhibition : Test against dihydrofolate reductase (DHFR) or kinases using fluorometric assays (IC determination) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors, given the sulfonamide’s potential as a pharmacophore .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding modes to targets like DHFR or COX-2, focusing on sulfonyl and pyrimidinone interactions .
- QSAR : Correlate substituent effects (e.g., tert-butyl vs. methoxy groups) on logP and IC values to optimize bioavailability .
- MD Simulations : Simulate ligand-receptor stability over 100 ns to assess dynamic interactions (e.g., hydrogen bonding with catalytic residues) .
Q. What strategies resolve contradictions in enzymatic inhibition data across studies?
- Methodological Answer : Discrepancies may arise from:
- Assay Conditions : Standardize buffer pH (e.g., Tris-HCl vs. phosphate) and cofactor concentrations (e.g., NADPH for oxidoreductases) .
- Protein Source : Compare recombinant vs. native enzyme isoforms (e.g., human vs. bacterial DHFR) .
- Data Normalization : Use internal controls (e.g., positive inhibitors like methotrexate) to calibrate activity thresholds .
Q. How to address low solubility in pharmacological profiling?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the benzoate moiety to enhance aqueous solubility .
- Nanocarriers : Encapsulate in PEGylated liposomes (50–100 nm size) for improved cellular uptake .
- Co-solvents : Use DMSO/PBS mixtures (<1% DMSO) in in vitro assays to prevent precipitation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
